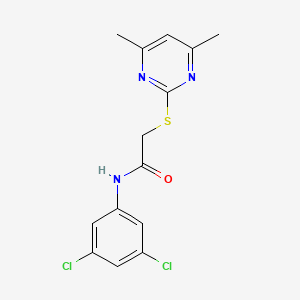

N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Description

This compound features a 3,5-dichlorophenyl group linked via an acetamide moiety to a 4,6-dimethylpyrimidin-2-ylthio scaffold. Its structural uniqueness lies in the electron-withdrawing chlorine substituents on the phenyl ring and the steric/electronic effects of the dimethylpyrimidine group. These features influence its biological activity, particularly in targeting enzyme active sites like the SIRT2 "selectivity pocket" .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3OS/c1-8-3-9(2)18-14(17-8)21-7-13(20)19-12-5-10(15)4-11(16)6-12/h3-6H,7H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUUVIJCGFJNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4,6-dimethyl-2-mercaptopyrimidine.

Formation of Intermediate: The 3,5-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,5-dichlorophenyl)-2-chloroacetamide.

Thioether Formation: The intermediate is then reacted with 4,6-dimethyl-2-mercaptopyrimidine under basic conditions (e.g., using sodium hydride or potassium carbonate) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives or nitrated products.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Rings

Phenyl Ring Modifications

N-(2,3-Dichlorophenyl) Analog

- Structure : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

- Key Differences :

- Chlorine substituents at 2,3-positions (vs. 3,5-positions in the target compound).

- Pyrimidine ring has a 4-methyl-6-oxo group (vs. 4,6-dimethyl).

- Impact :

- The 6-oxo group introduces polarity, which may decrease lipophilicity and membrane permeability compared to the dimethylpyrimidine in the target compound .

N-Phenyl Analog

- No chlorine substituents on the phenyl ring. Impact:

- Reduced electron-withdrawing effects weaken interactions with hydrophobic enzyme pockets.

Pyrimidine Ring Modifications

Thienopyrimidinone-Based Analogs Structure: Thienopyrimidinones (e.g., compound 37 in ) Key Differences:

- Replacement of dimethylpyrimidine with thienopyrimidinone, introducing a sulfur atom and fused thiophene ring. Impact:

- May exhibit divergent selectivity profiles for SIRT isoforms .

Ethyl Ester Derivatives

- Ethyl ester replaces the acetamide group.

- Pyrimidine substituent includes a thietan-3-yloxy group.

- Impact :

- The ester group may improve solubility but reduce metabolic stability.

Physical Properties

Biological Activity

N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H13Cl2N3OS

- Molecular Weight : 342.24 g/mol

- CAS Number : [Not specified in search results]

Research indicates that compounds with similar structures often exhibit mechanisms involving apoptosis and autophagy in cancer cell lines. The presence of the dichlorophenyl and dimethylpyrimidinyl groups suggests potential interactions with cellular pathways related to cancer proliferation and survival.

Anticancer Properties

Studies have shown that compounds similar to this compound can induce cell death in various cancer models. For instance, a related compound demonstrated significant in vitro potency against melanoma and pancreatic cancer cell lines by inducing apoptosis and autophagy .

| Compound | Cancer Type | Mechanism of Action | In Vitro Efficacy |

|---|---|---|---|

| 6b | Melanoma | Induction of apoptosis and autophagy | High |

| 6b | Pancreatic Cancer | Induction of apoptosis and autophagy | High |

| This compound | Potentially similar activity | Unknown | Unknown |

Pharmacokinetics

Although specific pharmacokinetic data for this compound were not found in the search results, the structure suggests favorable properties for absorption and distribution due to its lipophilicity.

Case Studies

- Case Study on Related Compounds : A study investigating a series of thiazol compounds reported that certain derivatives exhibited significant anticancer activity by targeting apoptotic pathways . While not directly related to the compound , these findings may hint at similar mechanisms at work.

- In Vivo Studies : In vivo studies using xenograft models have indicated that compounds with structural similarities lead to reduced tumor growth rates. For example, lead compounds from related classes have shown promising results in reducing tumor size in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.